molecular formula C19H30N2O4 B8324222 4-[4-(2-Methoxy-ethoxy)-phenylamino]-piperidine-1-carboxylic acid tert-butyl ester

4-[4-(2-Methoxy-ethoxy)-phenylamino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8324222
M. Wt: 350.5 g/mol
InChI Key: VHFUHONDXLDFEW-UHFFFAOYSA-N
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Patent
US07491735B2

Procedure details

Using general procedure A, 4-(2-methoxy-ethoxy)-phenylamine (Ishidate; Maruyoma, Chem. Abstr., 1952, 8810) (1.15 g, 6.84 mmol) and 1-Boc-4-piperidone (1.36 g, 6.83 mmol) afforded 4-[4-(2-methoxy-ethoxy)-phenylamino]-piperidine-1-carboxylic acid tert-butyl ester (2.08 g, 86%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.[C:13]([N:20]1[CH2:25][CH2:24][C:23](=O)[CH2:22][CH2:21]1)([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14]>>[C:16]([O:15][C:13]([N:20]1[CH2:25][CH2:24][CH:23]([NH:12][C:9]2[CH:10]=[CH:11][C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])=[CH:7][CH:8]=2)[CH2:22][CH2:21]1)=[O:14])([CH3:19])([CH3:17])[CH3:18]

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
COCCOC1=CC=C(C=C1)N
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=C(C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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